molecular formula C18H24ClN3O3 B2443686 N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034290-76-9

N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2443686
CAS No.: 2034290-76-9
M. Wt: 365.86
InChI Key: VVJQNIYUJKRUPC-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with a piperidine derivative containing a tetrahydrofuran group to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(piperidin-4-yl)methyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(tetrahydrofuran-3-yl)methyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of both the tetrahydrofuran and piperidine moieties, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3/c19-15-3-1-2-4-16(15)21-18(24)17(23)20-11-13-5-8-22(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJQNIYUJKRUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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